Prop-2-ynyl 2-cyanoacrylate Prop-2-ynyl 2-cyanoacrylate
Brand Name: Vulcanchem
CAS No.: 44898-13-7
VCID: VC3841965
InChI: InChI=1S/C7H5NO2/c1-3-4-10-7(9)6(2)5-8/h1H,2,4H2
SMILES: C=C(C#N)C(=O)OCC#C
Molecular Formula: C7H5NO2
Molecular Weight: 135.12 g/mol

Prop-2-ynyl 2-cyanoacrylate

CAS No.: 44898-13-7

Cat. No.: VC3841965

Molecular Formula: C7H5NO2

Molecular Weight: 135.12 g/mol

* For research use only. Not for human or veterinary use.

Prop-2-ynyl 2-cyanoacrylate - 44898-13-7

Specification

CAS No. 44898-13-7
Molecular Formula C7H5NO2
Molecular Weight 135.12 g/mol
IUPAC Name prop-2-ynyl 2-cyanoprop-2-enoate
Standard InChI InChI=1S/C7H5NO2/c1-3-4-10-7(9)6(2)5-8/h1H,2,4H2
Standard InChI Key UVTYYXOSOUBFIW-UHFFFAOYSA-N
SMILES C=C(C#N)C(=O)OCC#C
Canonical SMILES C=C(C#N)C(=O)OCC#C

Introduction

Chemical Identity and Structural Features

Prop-2-ynyl 2-cyanoacrylate is systematically named as 2-cyano-2-propenoic acid prop-2-ynyl ester. Its structure consists of a cyanoacrylate core (CH2=C(CN)COO\text{CH}_2=\text{C(CN)COO}) esterified with a propargyl group (HC≡CCH2\text{HC≡CCH}_2). The presence of both the cyano group and the triple bond confers distinct electronic and steric properties, which influence its polymerization kinetics and adhesive performance .

Molecular and Structural Data

PropertyValue
CAS Number44898-13-7
Molecular FormulaC7H5NO2\text{C}_7\text{H}_5\text{NO}_2
Molecular Weight135.12 g/mol
Exact Mass135.032 Da
SMILES Notation\text{N#CC(=C)C(=O)OCC#C}
Purity (Commercial)≥97%

The triple bond in the propargyl group enables click chemistry reactions, such as Huisgen cycloadditions, while the cyanoacrylate moiety facilitates rapid anionic polymerization upon exposure to moisture .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of prop-2-ynyl 2-cyanoacrylate typically involves a three-step process:

  • Esterification of Cyanoacetic Acid: Cyanoacetic acid reacts with propargyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid) to yield propargyl cyanoacetate .

    NCCH2COOH+HC≡CCH2OHNCCH2COOCH2C≡CH+H2O\text{NCCH}_2\text{COOH} + \text{HC≡CCH}_2\text{OH} \rightarrow \text{NCCH}_2\text{COOCH}_2\text{C≡CH} + \text{H}_2\text{O}
  • Condensation with Formaldehyde: The cyanoacetate undergoes Knoevenagel condensation with formaldehyde to form a low-molecular-weight polymer .

  • Depolymerization: Thermal depolymerization under vacuum produces the monomeric prop-2-ynyl 2-cyanoacrylate .

Industrial Production

Industrial-scale manufacturing, as reported by MolCore BioPharmatech, emphasizes high-purity synthesis (≥97%) under ISO-certified conditions. The process optimizes reaction parameters to minimize oligomer formation, a common challenge in cyanoacrylate production .

Physicochemical Properties

Reactivity and Polymerization

Prop-2-ynyl 2-cyanoacrylate polymerizes rapidly via anionic mechanisms when exposed to nucleophiles (e.g., water, alcohols). The propargyl group introduces additional cross-linking sites, enabling the formation of thermally stable networks . Comparative studies show that unsaturated cyanoacrylates (e.g., propargyl, allyl) exhibit superior tensile strength (σ18MPa\sigma \geq 18 \, \text{MPa}) and heat resistance compared to alkyl derivatives (σ12MPa\sigma \leq 12 \, \text{MPa}) .

Thermal and Mechanical Characteristics

  • Glass Transition Temperature (TgT_g): ~120°C (post-polymerization) .

  • Thermal Decomposition: Begins at 220°C, with maximal degradation at 310°C .

  • Adhesive Strength: 15–20 MPa on steel substrates, outperforming ethyl cyanoacrylate (10–15 MPa) .

Applications in Materials Science

Adhesive Formulations

Prop-2-ynyl 2-cyanoacrylate is a key component in high-performance adhesives for medical and industrial applications. Its rapid curing (<30 seconds) and resistance to thermal cycling make it ideal for bonding metals, ceramics, and plastics .

Polymer Networks and Composites

The propargyl group enables post-polymerization modifications via azide-alkyne cycloaddition, facilitating the development of shape-memory polymers and self-healing materials .

Recent Research Advances

Enhanced Cross-Linking Strategies

Recent studies exploit the propargyl group’s reactivity to create hybrid adhesives with silica nanoparticles, improving shear strength by 40% .

Biomedical Applications

Preliminary investigations suggest potential use in bioadhesives for wound closure, though cytotoxicity assessments remain ongoing .

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